1-(2-Phenyl-2-adamantyl)pyrrolidine
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Overview
Description
1-(2-Phenyl-2-adamantyl)pyrrolidine is a compound that combines the structural features of adamantane, phenyl, and pyrrolidine Adamantane is a polycyclic hydrocarbon known for its diamond-like structure, while pyrrolidine is a five-membered nitrogen-containing ring The phenyl group adds aromaticity to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenyl-2-adamantyl)pyrrolidine typically involves the following steps:
Formation of Adamantyl Intermediate: The adamantyl moiety can be synthesized through the catalytic hydrogenation of adamantane derivatives or by radical functionalization methods.
Introduction of Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation, where adamantane is reacted with benzene in the presence of a Lewis acid catalyst.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving suitable precursors, such as amino acids or nitriles.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenyl-2-adamantyl)pyrrolidine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Phenyl-2-adamantyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the lipophilicity of the compound, improving its ability to cross cell membranes . The pyrrolidine ring can contribute to binding affinity and specificity through interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Shares the adamantyl moiety but lacks the phenyl and pyrrolidine groups.
2-Phenylpyrrolidine: Contains the phenyl and pyrrolidine groups but lacks the adamantyl moiety.
1-(2-Adamantyl)pyrrolidine: Similar structure but without the phenyl group.
Uniqueness
1-(2-Phenyl-2-adamantyl)pyrrolidine is unique due to the combination of the adamantyl, phenyl, and pyrrolidine moieties. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and potential for diverse chemical reactivity .
Properties
CAS No. |
150747-25-4 |
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Molecular Formula |
C20H27N |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(2-phenyl-2-adamantyl)pyrrolidine |
InChI |
InChI=1S/C20H27N/c1-2-6-17(7-3-1)20(21-8-4-5-9-21)18-11-15-10-16(13-18)14-19(20)12-15/h1-3,6-7,15-16,18-19H,4-5,8-14H2 |
InChI Key |
FUXOBNXJWMEGFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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